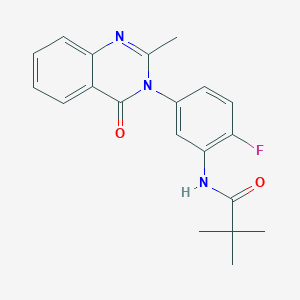
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
カタログ番号 B2412820
CAS番号:
899969-35-8
分子量: 353.397
InChIキー: DWRMEPQERPAFHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic driver kinase, ROS1. It has been developed as a potential treatment for non-small cell lung cancer (NSCLC) and other ROS1 fusion-positive cancers.
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of novel compounds, including quinazolinone and thiazolidinone derivatives, has been explored for their potential applications in medicinal chemistry. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of quinazolinone chemistry in creating compounds with potential biological activities (Yao-wu, 2008).
Biological Activities
- Antibacterial and Antifungal Activities : Research has shown that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. This is attributed to the structural modifications of the quinazolinone core, which enhance the compound's ability to interact with microbial targets, thereby inhibiting their growth (Desai, Vaghani, & Shihora, 2013).
- Anti-inflammatory Activities : Certain derivatives have demonstrated potential as anti-inflammatory agents, inhibiting the oxidative burst activity of phagocytes and T-cell proliferation. This suggests a promising application in the development of anti-inflammatory drugs, highlighting the therapeutic potential of quinazolinone derivatives in immunomodulation (Sultana, Arayne, Naz, & Mesaik, 2013).
Applications in Medical Imaging and Drug Metabolism
- The synthesis and evaluation of fluorine-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors demonstrate the application of quinazolinone derivatives in medical imaging, particularly in positron emission tomography (PET) (Tu et al., 2007). Moreover, studies on the disposition and metabolism of novel orexin receptor antagonists highlight the importance of quinazolinone derivatives in understanding drug metabolism and pharmacokinetics, providing insights into the development of more effective and safer therapeutic agents (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-12-22-16-8-6-5-7-14(16)18(25)24(12)13-9-10-15(21)17(11-13)23-19(26)20(2,3)4/h5-11H,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRMEPQERPAFHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
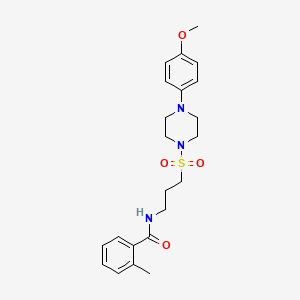
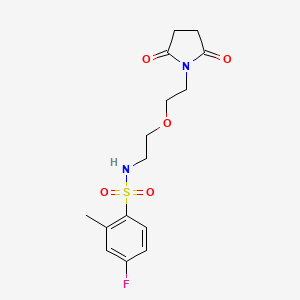
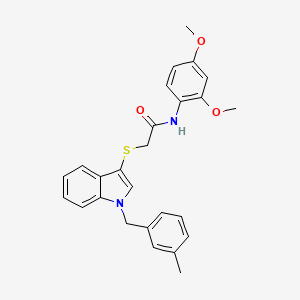
![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
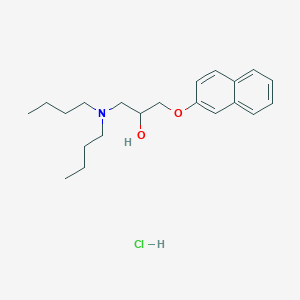
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)
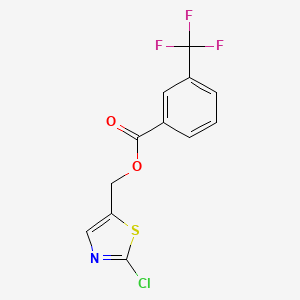
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)
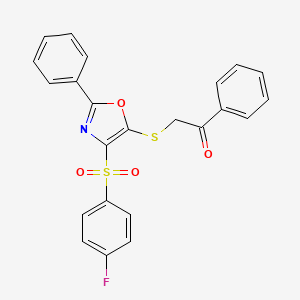
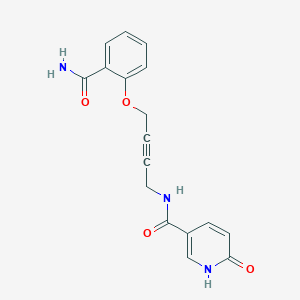
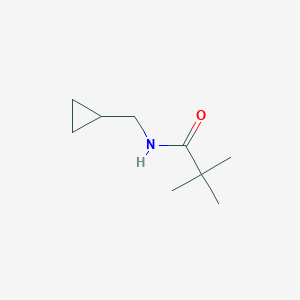
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)